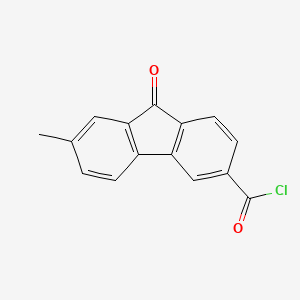
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride is a chemical compound with the molecular formula C15H11ClO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carbonyl chloride group at the 3-position and a methyl group at the 7-position of the fluorene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride typically involves the chlorination of 7-Methyl-9-oxo-9H-fluorene-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of by-products such as SO2 and HCl. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human exposure to hazardous chemicals.
化学反応の分析
Types of Reactions
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group at the 7-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Strong oxidizing agents like KMnO4 or CrO3 are used in acidic or basic aqueous solutions.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions with amines and alcohols, respectively.
Alcohols: Formed from the reduction of the carbonyl group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
科学的研究の応用
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive molecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
9-Methyl-9H-fluorene-9-carbonyl chloride: Similar structure but lacks the 7-methyl group.
9-Oxo-9H-fluorene-3-carbonyl chloride: Similar structure but lacks the 7-methyl group.
7-Methyl-9-oxo-9H-fluorene-4-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 4-position.
Uniqueness
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride is unique due to the specific positioning of the methyl and carbonyl chloride groups, which can influence its reactivity and the types of derivatives formed
特性
CAS番号 |
136682-16-1 |
|---|---|
分子式 |
C15H9ClO2 |
分子量 |
256.68 g/mol |
IUPAC名 |
7-methyl-9-oxofluorene-3-carbonyl chloride |
InChI |
InChI=1S/C15H9ClO2/c1-8-2-4-10-12-7-9(15(16)18)3-5-11(12)14(17)13(10)6-8/h2-7H,1H3 |
InChIキー |
WVUPMZBZIIAWSC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


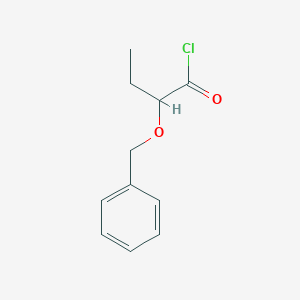
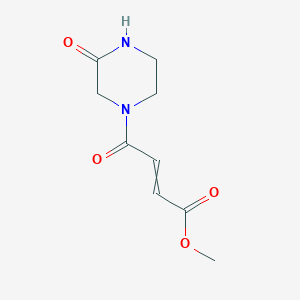
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
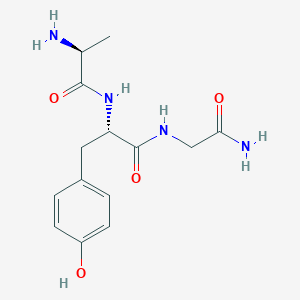
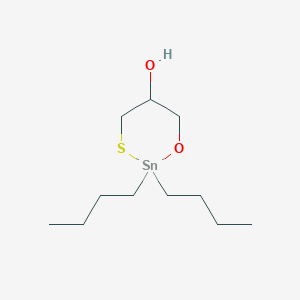
![5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14275711.png)
